molecular formula C15H18N2O2 B12762560 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one CAS No. 89221-51-2

2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one

Cat. No.: B12762560
CAS No.: 89221-51-2
M. Wt: 258.32 g/mol
InChI Key: DUOPVICLHREIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Furobenzodiazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Propenyl Group: This step may involve alkylation reactions using propenyl halides under basic conditions.

    Hydrogenation: The final step may involve hydrogenation to achieve the hexahydro structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may be used to modify the double bonds or reduce the furobenzodiazepine core.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on various biological systems. Its structure suggests that it may interact with specific receptors or enzymes.

Medicine

In medicine, compounds related to benzodiazepines are often studied for their potential therapeutic effects. This compound may have potential as a sedative, anxiolytic, or muscle relaxant.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one would likely involve interaction with specific molecular targets such as receptors or enzymes. Benzodiazepines typically exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic effects.

    Alprazolam: Another benzodiazepine used for its anxiolytic properties.

    Lorazepam: Known for its sedative and muscle relaxant effects.

Uniqueness

What sets 2,3,3a,5,10,10a-Hexahydro-2-methyl-3a-(2-propenyl)-4H-furo(2,3-b)(1,5)benzodiazepin-4-one apart is its unique furobenzodiazepine core and the presence of the propenyl group

Properties

CAS No.

89221-51-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-methyl-3a-prop-2-enyl-3,5,10,10a-tetrahydro-2H-furo[2,3-b][1,5]benzodiazepin-4-one

InChI

InChI=1S/C15H18N2O2/c1-3-8-15-9-10(2)19-14(15)17-12-7-5-4-6-11(12)16-13(15)18/h3-7,10,14,17H,1,8-9H2,2H3,(H,16,18)

InChI Key

DUOPVICLHREIDK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O1)NC3=CC=CC=C3NC2=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.